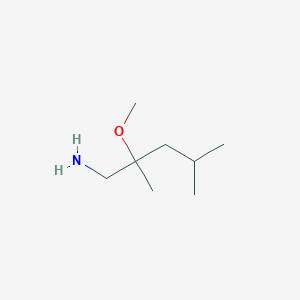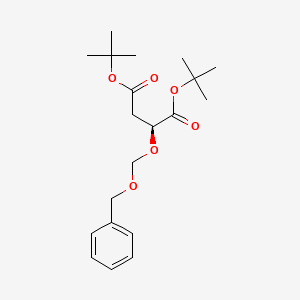![molecular formula C7H8N2O2 B13091307 3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one](/img/structure/B13091307.png)
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one typically involves the following steps:
α-Keto Bromination: The starting material, 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-one, undergoes α-keto bromination to introduce a bromine atom at the α-position.
Condensation with Thiourea: The brominated intermediate is then condensed with thiourea in acetonitrile to form the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino position.
Aplicaciones Científicas De Investigación
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and activation of various client proteins . By inhibiting HSP90, the compound can disrupt the function of these client proteins, leading to antiproliferative effects in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: A five-membered ring structure with similar chemical properties.
Oxazolone: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one is unique due to its specific substitution pattern and the presence of both amino and isoxazole functionalities. This combination of features makes it a versatile compound for various chemical reactions and applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3-amino-5,6-dihydro-4H-2,1-benzoxazol-7-one |
InChI |
InChI=1S/C7H8N2O2/c8-7-4-2-1-3-5(10)6(4)9-11-7/h1-3,8H2 |
Clave InChI |
ZDCTVHHZICKAJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(ON=C2C(=O)C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate](/img/structure/B13091273.png)

![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
![(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13091295.png)


![1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13091303.png)


